2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole
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Overview
Description
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole is a complex organic compound that features both boron and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid with a diol under dehydrating conditions.
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound.
Coupling of the two moieties: The final step involves coupling the dioxaborolane and pyrazole rings, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids or esters, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Boronic acids and esters: These compounds share the boron moiety and have similar reactivity.
Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Properties
Molecular Formula |
C18H31B2F3N2O5 |
---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C12H18BF3N2O2.C6H13BO3/c1-8-9(6-18(17-8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13;1-5(2)6(3,4)10-7(8)9-5/h6H,7H2,1-5H3;8H,1-4H3 |
InChI Key |
VZGQRGZYTLPGEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC(F)(F)F.B1(OC(C(O1)(C)C)(C)C)O |
Origin of Product |
United States |
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